molecular formula C15H10N2O4 B11842389 5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one CAS No. 656234-27-4

5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one

Cat. No.: B11842389
CAS No.: 656234-27-4
M. Wt: 282.25 g/mol
InChI Key: CZPIFUYZJRECFU-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a hydroxy group at the 5th position, a nitrophenyl group at the 4th position, and a lactam ring structure. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.

    Condensation Reaction: The benzaldehyde and aniline derivatives undergo a condensation reaction to form the corresponding Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the isoquinolinone core structure.

    Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group at the 4th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used.

Major Products

    Oxidation: Formation of 5-oxo-4-(4-nitrophenyl)isoquinolin-1(2H)-one.

    Reduction: Formation of 5-Hydroxy-4-(4-aminophenyl)isoquinolin-1(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different biological activities.

    4-(4-Nitrophenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group, which may affect its reactivity and interactions.

    5-Hydroxy-4-(4-methylphenyl)isoquinolin-1(2H)-one: Contains a methyl group instead of a nitro group, leading to different chemical properties.

Uniqueness

5-Hydroxy-4-(4-nitrophenyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

656234-27-4

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

5-hydroxy-4-(4-nitrophenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H10N2O4/c18-13-3-1-2-11-14(13)12(8-16-15(11)19)9-4-6-10(7-5-9)17(20)21/h1-8,18H,(H,16,19)

InChI Key

CZPIFUYZJRECFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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